molecular formula C11H10BrNO2 B6362795 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid CAS No. 1240567-83-2

4-Bromo-1-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B6362795
CAS No.: 1240567-83-2
M. Wt: 268.11 g/mol
InChI Key: VFOQVSGRBOPVRY-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-ethyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which starts from acetophenone and involves several steps to introduce the bromo and ethyl groups . The reaction conditions often include the use of reagents like N,N-dimethylmethylene ammonium chloride in acetic acid and CH2CHMgBr in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole ring .

Scientific Research Applications

4-Bromo-1-ethyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoindole: Shares the bromo group but lacks the ethyl and carboxylic acid groups.

    1-Ethyl-1H-indole-2-carboxylic acid: Lacks the bromo group but has the ethyl and carboxylic acid groups.

    Indole-2-carboxylic acid: Lacks both the bromo and ethyl groups.

Uniqueness

4-Bromo-1-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromo and ethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-1-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-13-9-5-3-4-8(12)7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOQVSGRBOPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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